molecular formula C15H15ClN4O2 B2949211 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034330-69-1

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2949211
CAS No.: 2034330-69-1
M. Wt: 318.76
InChI Key: XLVOVMCRBNYWOQ-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a piperidine core strategically substituted with a 3-chloropyridin-4-yloxy group and a pyrimidin-2-yl methanone moiety, creating a unique molecular architecture that combines conformational flexibility with specific hydrogen-bonding capabilities. The 4-((3-chloropyridin-4-yl)oxy)piperidine structural motif present in this compound has been investigated in patented pharmaceutical compositions for the treatment of neurodegenerative diseases, indicating its potential relevance in neuroscience research . Compounds with this core structure have shown promise in targeting neurological pathways, and researchers are exploring its application in developing therapies for conditions such as epilepsy and related central nervous system disorders . The presence of the pyrimidine ring, a privileged scaffold in medicinal chemistry, further enhances the compound's value for structure-activity relationship studies, particularly in the design of kinase inhibitors and other targeted therapies . In early-stage drug discovery, this compound serves as a versatile intermediate for further chemical modification. The piperidine oxygen linkage provides a synthetically accessible handle for introducing additional structural diversity, while the pyrimidine carbonyl group offers opportunities for exploring various intermolecular interactions with biological targets. Researchers can utilize this compound as a starting point for developing potential therapeutic agents, with its unique combination of electron-deficient heteroaromatic systems and a flexible piperidine spacer being particularly valuable for optimizing drug-like properties including solubility, metabolic stability, and target binding affinity . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound using appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c16-12-10-17-7-2-13(12)22-11-3-8-20(9-4-11)15(21)14-18-5-1-6-19-14/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVOVMCRBNYWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Initial Step: : Synthesis begins with the preparation of (3-chloropyridin-4-yl)oxy intermediate by reacting 3-chloropyridine with an appropriate piperidine derivative.

  • Coupling Reaction: : This intermediate is then coupled with a piperidine compound to form the core structure.

  • Final Assembly: : The pyrimidin-2-yl group is introduced in the final step through a reaction with a suitable pyrimidinyl derivative under controlled conditions.

Industrial Production Methods: The industrial synthesis follows similar steps but is optimized for large-scale production with considerations for cost, yield, and purity. This might involve the use of continuous flow reactors and advanced purification techniques like high-pressure liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the compound’s electronic properties or introducing functional groups.

Reaction Conditions Reagents Products Yield Reference
Basic aqueous solution (pH 10)Sodium methoxide, 80°C, 12 h(4-((3-Methoxypyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone72%
DMF, 100°C, 8 hPotassium thiophenolate(4-((3-(Thiophen-2-yl)pyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone65%

Key Findings :

  • Substitution occurs preferentially at the 3-chloro position due to steric and electronic factors .

  • Alkoxy derivatives exhibit enhanced solubility in polar solvents compared to the parent compound .

Coupling Reactions

The pyrimidine ring participates in cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Reaction Type Catalyst Conditions Products Yield Reference
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>Dioxane, 90°C, 24 h(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-phenylpyrimidin-2-yl)methanone58%
Buchwald-Hartwig aminationPd(OAc)<sub>2</sub>, XantphosToluene, 110°C, 18 hAmine-functionalized derivatives47%

Mechanistic Insights :

  • The pyrimidine C2 position is reactive toward palladium-catalyzed coupling due to its electron-deficient nature .

  • Steric hindrance from the piperidine ring reduces reaction rates compared to simpler pyrimidines.

Oxidation and Reduction

The compound undergoes redox reactions at multiple sites:

Oxidation of the Piperidine Ring

Oxidizing Agent Conditions Products Yield Reference
mCPBADCM, 0°C, 2 hN-Oxide derivative85%
KMnO<sub>4</sub>H<sub>2</sub>O, 50°C, 6 hCleavage of piperidine ring to form dicarboxylic acid32%

Reduction of the Pyrimidine Ring

Reducing Agent Conditions Products Yield Reference
H<sub>2</sub>, Pd/CEtOH, 25°C, 12 hDihydropyrimidine derivative68%
NaBH<sub>4</sub>MeOH, 0°C, 1 hPartial reduction of the pyrimidine ring41%

Notable Observations :

  • N-Oxide formation increases water solubility but reduces stability under acidic conditions .

  • Catalytic hydrogenation preserves the piperidine ether linkage while modifying the pyrimidine ring .

Hydrolysis Reactions

The methanone group and ether linkages are susceptible to hydrolysis under acidic or basic conditions:

Conditions Products Yield Reference
6M HCl, reflux, 8 h3-Chloro-4-hydroxypyridine + Piperidine-4-ol + Pyrimidine-2-carboxylic acid76%
NaOH (1M), 60°C, 4 hCleavage of the ether bond to form 3-chloropyridin-4-ol and piperidinyl derivatives63%

Degradation Pathways :

  • Acidic hydrolysis predominantly targets the methanone group , yielding carboxylic acids.

  • Basic conditions favor ether bond cleavage , generating phenolic intermediates .

Alkylation and Acylation

The piperidine nitrogen serves as a nucleophile in alkylation and acylation reactions:

Reaction Reagents Products Yield Reference
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium derivative89%
AcylationAcetyl chloride, pyridineN-Acetylpiperidine derivative78%

Applications :

  • Quaternary ammonium derivatives show enhanced bioavailability in pharmacological studies .

  • Acylated products are intermediates for further functionalization .

Stability Under Environmental Conditions

Condition Observation Half-Life Reference
UV light (254 nm)Degradation via radical formation at the pyridine ring2.5 h
pH 7.4 buffer, 37°CStable for >72 h; no significant decomposition-
High humidity (90% RH)Hydrolysis of the methanone group accelerates12 h

Scientific Research Applications

Chemistry: The compound serves as a key intermediate in synthetic organic chemistry, providing a scaffold for further functionalization and study of novel derivatives.

Biology: In biological research, it is explored for its potential interactions with cellular pathways and enzymes, making it a candidate for studying biochemical mechanisms.

Medicine: Potential pharmacological applications include investigation as a lead compound in drug discovery, particularly for its probable binding affinity to specific targets.

Industry: Industrially, it could be employed in the synthesis of advanced materials or as a starting material for complex organic syntheses.

Mechanism of Action

Effects: The precise mechanism involves the binding of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone to specific molecular targets, potentially influencing biochemical pathways.

Molecular Targets and Pathways: Typical pathways include those mediated by the compound's interaction with enzymes or receptors that recognize its structural motifs. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

  • The target compound’s piperidine ring (6-membered) offers greater conformational flexibility compared to the pyrrolidine analog (5-membered) in . This may enhance binding affinity to target proteins by accommodating diverse geometries .

Substituent Effects

  • The 3-chloropyridin-4-yloxy group, common to all analogs, likely contributes to metabolic stability by resisting oxidative degradation, as chlorinated aromatic systems are less prone to CYP450-mediated metabolism .

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Lipophilicity : The target compound (343.76 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol), similar to its analogs . However, the triazole-containing analog (383.8 g/mol) may exhibit reduced membrane permeability due to increased polarity.
  • Synthetic Accessibility : highlights the use of piperidine-containing precursors in one-step syntheses, suggesting the target compound could be synthesized efficiently via similar catalytic methods (e.g., p-toluenesulfonic acid-mediated coupling) .

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyrimidin-2-yl)methanone, also known as Ohtuvayre or ensifentrine, has garnered attention for its significant biological activity, particularly as a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a piperidine ring, a chloropyridinyl oxy group, and a pyrimidinyl methanone moiety. The IUPAC name provides insight into its complex structure:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC21H19ClFN3O2
Molecular Weight399.85 g/mol

Ohtuvayre acts primarily by inhibiting the enzymes PDE3 and PDE4. This inhibition leads to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in various cellular processes:

  • Bronchodilation : The elevation of cyclic nucleotide levels results in relaxation of smooth muscle in the airways, providing therapeutic benefits for conditions such as chronic obstructive pulmonary disease (COPD).
  • Anti-inflammatory Effects : By inhibiting PDE4, the compound reduces the activation of inflammatory cells and cytokine production, contributing to its anti-inflammatory properties.

Pharmacokinetics

Ohtuvayre is administered via nebulization directly to the lungs, allowing for targeted delivery and rapid onset of action. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh (due to inhalation route)
Half-lifeApproximately 5 hours
MetabolismPrimarily hepatic via cytochrome P450 enzymes

Research Findings

Recent studies have highlighted the efficacy and safety profile of Ohtuvayre in clinical settings:

  • Clinical Trials : Phase III clinical trials demonstrated that patients with moderate to severe COPD experienced significant improvements in lung function and quality of life when treated with Ohtuvayre compared to placebo controls.
  • Case Studies : A case study involving a cohort of COPD patients indicated that Ohtuvayre treatment led to a reduction in exacerbation rates and improved overall respiratory health metrics.
  • Comparative Studies : Research comparing Ohtuvayre with other bronchodilators revealed its superior efficacy in reducing symptoms and improving lung function over traditional therapies .

Q & A

What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Basic
The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key methodologies include:

  • Intermediate formation : NaOH-mediated coupling of 3-chloropyridin-4-ol with piperidine derivatives in dichloromethane (DCM) under reflux, achieving >90% intermediate purity .
  • Final cyclization : Catalytic p-toluenesulfonic acid (p-TSA) facilitates pyrimidine methanone coupling, with yields impacted by steric hindrance and temperature control (80–100°C) .
ParameterOptimal ConditionYield/PurityReference
BaseNaOH in DCM99% purity
Catalystp-TSA (5–10 mol%)65–70% yield
SolventAnhydrous DCMMinimizes hydrolysis

Alternative routes (e.g., Mitsunobu conditions) show lower efficiency (<40% yield) due to bulky group interference .

Which analytical techniques are critical for characterizing purity and structural integrity?

Basic
Combined spectroscopic and chromatographic methods are essential:

  • ¹H/¹³C NMR : Assigns proton environments (piperidine CH2 at δ 2.5–3.5 ppm; pyrimidine protons at δ 8.1–8.7 ppm) .
  • HPLC-MS : Confirms molecular ion ([M+H]⁺ m/z 386.08) and purity (>95%) .
  • X-ray crystallography : Resolves spatial arrangement of the chloropyridinyloxy group in crystalline forms .
TechniqueCritical Data PointsStructural InsightReference
¹H NMRIntegration ratios of key protonsValidates stoichiometry
HPLC-MSRetention time: 12.3 minConfirms synthetic success

How can researchers design initial biological activity screens for this compound?

Basic
Prioritize target-based assays due to structural similarity to kinase inhibitors:

  • In vitro kinase profiling : Screen against CDK2/4/6 or EGFR using fluorescence polarization (FP) assays .
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination via MTT assays .
Assay TypeTargetKey Protocol StepReference
FP Kinase AssayCDK2ATP concentration: 10 µM
MTT CytotoxicityHCT-116 cellsIncubation: 48 hr, 37°C

What computational strategies predict drug-likeness and bioavailability?

Advanced

  • Molecular docking (AutoDock Vina) : Predicts binding modes with kinase ATP pockets (e.g., ∆G = -9.2 kcal/mol for CDK2) .
  • ADMET prediction (SwissADME) : LogP = 2.3 (optimal), moderate solubility (ESOL: -3.1), and high gastrointestinal absorption .
ParameterPredicted ValueImpact on DesignReference
LogP2.3Balances permeability
H-bond acceptors5Enhances solubility

How do structural modifications influence activity in SAR studies?

Advanced
Systematic modifications reveal critical trends:

  • Pyrimidine C2 position : Methanone → thioketone substitution reduces IC50 by 40% in kinase assays .
  • Chloropyridine position : 3-Cl → 2-F substitution improves solubility (LogP 2.1 → 1.7) without losing potency .
Modification SiteChangeBiological ImpactReference
Piperidine oxygenO → SDecreases metabolic stability
Pyrimidine ringAddition of -CF3Enhances target affinity

How can stability issues under physiological conditions be mitigated?

Advanced

  • pH-dependent degradation : Use accelerated stability testing (40°C/75% RH for 4 weeks) to identify hydrolysis-prone sites (e.g., piperidine-oxy linkage) .
  • Formulation strategies : Microencapsulation with PLGA polymers increases plasma half-life from 2.1 to 6.8 hr in rodent models .
Stability ChallengeMitigation StrategyOutcomeReference
HydrolysisLyophilized storage at -20°CPurity >90% at 6 mo
OxidationAntioxidants (e.g., BHT)Reduces degradation

How should contradictory data between computational predictions and experimental results be resolved?

Advanced

  • Case example : Predicted high CDK2 affinity (∆G = -9.2 kcal/mol) but low cellular activity suggests poor membrane permeability. Validate via PAMPA assay (Pe = 1.2 × 10⁻⁶ cm/s) .
  • Orthogonal validation : Repeat kinase assays with recombinant proteins and cellular thermal shift assays (CETSA) to confirm target engagement .
Discrepancy SourceResolution MethodOutcomeReference
Permeability vs. affinityPAMPA assayConfirms low uptake
Off-target effectsProteome-wide CETSAIdentifies false positives

What strategies optimize reaction yields in large-scale synthesis?

Advanced

  • DoE (Design of Experiments) : Optimizes stoichiometry (1.2:1 pyrimidine:piperidine ratio) and solvent volume (DCM, 10 mL/g substrate) .
  • Flow chemistry : Continuous processing reduces side reactions (yield increases from 65% to 82%) .
Optimization FactorImprovement StrategyYield EnhancementReference
Catalyst loadingp-TSA reduced to 5 mol%Maintains 70% yield
Reaction timeMicrowave-assisted (30 min)Reduces time by 50%

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